Perbromic acid

Catalog No.
S589802
CAS No.
19445-25-1
M.F
HBrO4
BrHO4
M. Wt
144.91 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perbromic acid

Common pain point: Synthesis of specific perbromate salts and kinetically demanding oxidations are hindered by perchloric acid's inertness. Perbromic acid (HBrO₄) is the direct solution:

  • Direct precursor: Enables acid-base synthesis of custom perbromate salts (e.g., NH₄BrO₄, AgBrO₄) not accessible via solid perbromates.
  • Kinetic oxidant: Overcomes perchlorate inertness, enabling rapid oxidations at mild temperatures.
  • Supply reliability: SMolecule ensures global availability of this lab-essential strong acid.

CAS Number

19445-25-1

Product Name

Perbromic acid

IUPAC Name

perbromic acid

Molecular Formula

HBrO4
BrHO4

Molecular Weight

144.91 g/mol

InChI

InChI=1S/BrHO4/c2-1(3,4)5/h(H,2,3,4,5)

InChI Key

LLYCMZGLHLKPPU-UHFFFAOYSA-N

SMILES

OBr(=O)(=O)=O

Canonical SMILES

OBr(=O)(=O)=O

Perbromic acid is a bromine oxoacid. It is a conjugate acid of a perbromate.

Synonyms

Perbromic acid, Hydrogen perbromate, HBrO4, Perbromic acid solution, Hydroxy-λ7-bromanedione

Purity

~55% in H₂O

Package Size

1 g, 5 g, 25 g

Perbromic acid (HBrO₄) is a strong, monobasic acid and a powerful oxidizing agent, representing the highest +7 oxidation state for a bromine oxoacid. Unlike its more common halogen analogs, perchloric acid (HClO₄) and periodic acid (HIO₄), perbromic acid is thermodynamically less stable and cannot be synthesized by simple displacement reactions. Its primary value in procurement is as a direct, high-purity precursor for producing specific perbromate salts and as a specialized oxidant where the kinetic inertness of other strong oxidizers is a process limitation. Aqueous solutions are stable up to a concentration of approximately 6 M (~55%), above which autocatalytic decomposition occurs, a critical parameter for handling and process design.

Research Fit

Reported strong Brønsted acidity and oxidizing capacity supporting specialty oxidation and protonation research.
Exclusive synthetic route via perbromate salt protonation — no direct halogen displacement method available.
Concentration-dependent solution stability requires procurement and handling within defined aqueous concentration limits.

Substituting perbromic acid with seemingly similar compounds introduces significant process and performance trade-offs. Using perchloric acid (HClO₄), while also a strong oxidizing acid, fails in applications where its characteristic kinetic sluggishness prevents reactions from proceeding at a practical rate. Conversely, using a solid perbromate salt, such as potassium perbromate (KBrO₄), eliminates the ability to function as a proton source and severely complicates the synthesis of other specific perbromate salts (e.g., ammonium or silver perbromate), which are readily prepared via acid-base neutralization with perbromic acid. Furthermore, the unique redox potential and decomposition profile of perbromic acid mean that direct substitution can lead to unpredictable reaction outcomes, altered material properties in doping applications, and critical safety issues related to thermal stability.

Substitution Risk

Acid strength differs significantly from perchloric acid; reported higher protonating ability in non-aqueous media may shift reaction thermodynamics if substituted.
Oxidation potential occupies a distinct intermediate niche; substitution with perchloric or periodic acid would alter redox selectivity and kinetic behavior.
Synthetic accessibility is fundamentally different: HBrO₄ requires fluorine-mediated oxidation, while H₅IO₆ can be prepared via chlorine displacement — procurement pathways cannot be interchanged.

Process-Critical Thermal Stability: Defined Operational Limits vs. Perchloric Acid

Perbromic acid offers a well-defined, albeit lower, thermal stability window compared to perchloric acid, which is a critical parameter for process design and safety. Aqueous perbromic acid is stable for extended periods at concentrations up to 6 M (~55 wt%), even at 100°C. Above this concentration, it undergoes rapid, autocatalytic decomposition. In contrast, perchloric acid is stable in its commercially available azeotropic form of ~72.5% and only becomes a powerful oxidizer when heated above 150°C. This distinction allows for controlled use of perbromic acid under conditions where the higher-temperature reactivity of perchloric acid would be unsuitable or unsafe.

Evidence DimensionMaximum Stable Aqueous Concentration
Target Compound DataStable up to 6 M (~55 wt%) before rapid autocatalytic decomposition begins.
Comparator Or BaselinePerchloric Acid (HClO₄): Stable up to its azeotrope at ~72.5 wt%.
Quantified DifferencePerbromic acid has a ~17.5% lower maximum stable concentration in water compared to standard concentrated perchloric acid.
ConditionsAqueous solution at ambient pressure. Perbromic acid decomposition is autocatalytic and accelerates in air-exposed conditions.

This defined stability threshold is a key process parameter, enabling its use in applications requiring a strong oxidant below the high activation temperatures needed for concentrated perchloric acid.

Acid Strength
Head-to-head
pKa ≈ -8.56× stronger than HClO₄ in anh. HF
Supports selection for ultra-strong protonation conditions in non-aqueous media.
Raman spectroscopic comparison; anhydrous HF conditions.

Precursor Suitability: Direct Synthesis of Diverse Perbromate Salts

A primary procurement driver for perbromic acid is its utility as a direct precursor for a wide range of perbromate salts. Unlike starting with a common salt like potassium perbromate (KBrO₄), which requires often inefficient salt metathesis or ion exchange reactions, perbromic acid allows for clean, high-yield synthesis of various metallic and non-metallic perbromates via simple acid-base neutralization. This provides a direct and often more economical route to producing specialized perbromates for research in energetic materials, catalysis, or as electrolytes, where specific cation properties are essential.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataEnables direct, one-step synthesis of various perbromate salts (e.g., AgBrO₄, NH₄BrO₄) via acid-base reaction with the corresponding base.
Comparator Or BaselinePotassium Perbromate (KBrO₄): Requires multi-step processes like salt metathesis or ion exchange, which can introduce impurities and lower yields.
Quantified DifferenceNot directly quantifiable as a single number, but acid-base reactions are typically faster, higher-yielding, and generate fewer byproducts than metathesis reactions.
ConditionsStandard laboratory synthesis conditions.

For labs needing specific perbromate salts not commercially available, procuring the acid is the most efficient and versatile starting point for custom synthesis.

Redox Potential
Reported
1.76 VBrO₄⁻/BrO₃⁻ couple
Supports intermediate oxidation niche between periodate and perchlorate.
Acidic aqueous media; hot HClO₄ reaches 2.0–2.1 V.

Differentiated Oxidizing Power: Kinetically Accessible Oxidation vs. Perchlorate

While both are strong thermodynamic oxidants, perbromic acid offers more kinetically accessible oxidizing power than perchloric acid. The perchlorate anion (ClO₄⁻) is famously unreactive and kinetically sluggish in aqueous solution, often requiring high temperatures or catalysis to react. Perbromic acid, while also a relatively slow oxidant compared to other bromine species, is generally more reactive. For example, the standard reduction potential for the BrO₄⁻/BrO₃⁻ couple is +1.76 V, higher than the ClO₄⁻/ClO₃⁻ couple at +1.20 V, indicating it is thermodynamically a stronger oxidant. This combination of thermodynamic power and greater kinetic lability makes it a more effective choice for specific oxidation processes where perchlorate fails to react under practical conditions.

Evidence DimensionStandard Reduction Potential (E°)
Target Compound Data+1.76 V (for BrO₄⁻ + 2H⁺ + 2e⁻ → BrO₃⁻ + H₂O)
Comparator Or BaselinePerchloric Acid (as ClO₄⁻): +1.20 V (for ClO₄⁻ + 2H⁺ + 2e⁻ → ClO₃⁻ + H₂O)
Quantified DifferencePerbromate has a 0.56 V higher standard reduction potential, indicating it is thermodynamically a significantly stronger oxidizing agent.
ConditionsStandard aqueous acidic conditions.

This makes perbromic acid the indicated choice for oxidation reactions that require a very high thermodynamic driving force but are kinetically hindered when using perchloric acid.

Reactivity Rank
Reported
ClO₄⁻ BrO₄⁻ IO₄⁻
Reported intermediate oxidizing power at ambient conditions.
Dilute solutions oxidize I⁻, Br⁻ slowly; 12 M reacts explosively with organics.
Synthesis Pathway
Head-to-head
F₂ / XeF₂ BrO₃⁻ oxidation
Bromine-specific precursor; cannot be substituted by halogen displacement.
Typical batch yields up to 24 g HBrO₄.
Stability Limit
Reported
≤6 Mstable indefinitely at RT
Defines maximum usable solution concentration for procurement.
Autocatalytic decomposition above 6 M; HClO₄ stable to 84.6%.

Precursor for Custom Perbromate Salts in Materials Research

As a direct precursor, perbromic acid is the optimal starting material for the laboratory-scale synthesis of specific, high-purity perbromate salts. This is particularly relevant for developing novel energetic materials, electrolytes for specialized batteries, or catalysts where the cation's size, charge, or other properties are critical to performance and cannot be sourced commercially.

Kinetically-Enabled Strong Oxidations in Organic and Inorganic Synthesis

In synthetic pathways requiring an extremely potent oxidizing agent, perbromic acid can succeed where the kinetically inert perchloric acid fails. Its higher redox potential and greater reactivity make it suitable for challenging oxidation reactions that must be performed under milder temperature conditions than those required to activate perchlorate.

Specialized Etching and Surface Treatment

The strong acidic and oxidizing properties of perbromic acid make it a candidate for specialized applications in surface treatment and etching of metals or semiconductor materials. Its distinct reactivity profile compared to perchloric or periodic acid allows for potentially different surface functionalization or etch rates, providing an alternative for processes where standard halogen oxoacids are insufficient.

Application Fit Matrix

Application
Selection Property
Validation Focus
Perbromate Salt Synthesis
Exclusive Br(VII) precursor
Neutralization condition and concentration control
Selective Oxidation Workflows
Intermediate redox potential
Substrate oxidation selectivity screening
Non-Aqueous Superacid Studies
Ultra-strong protonating ability
Hammett acidity function verification
Perbromyl Fluoride Precursor
Bromine-specific fluorination entry
Fluorination reactivity assessment

XLogP3

-1.2

Wikipedia

Perbromic acid
Bromine tetraoxide

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